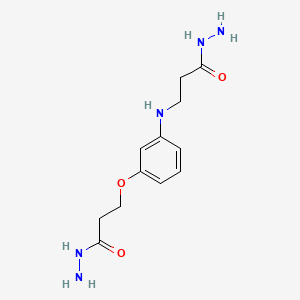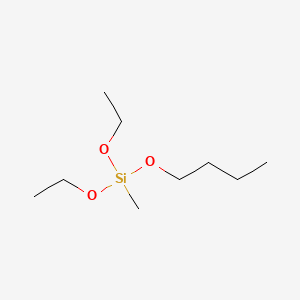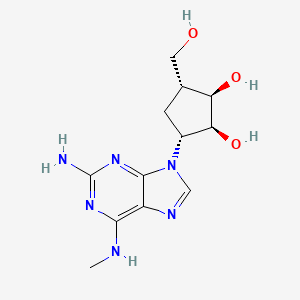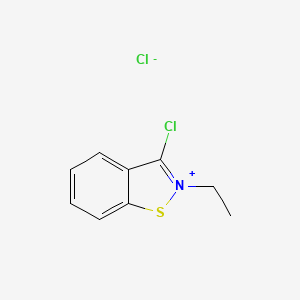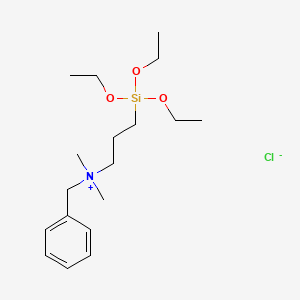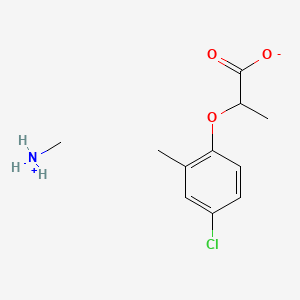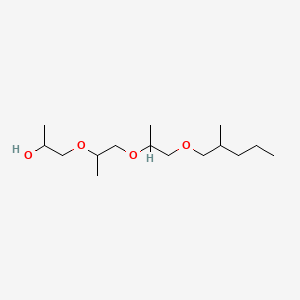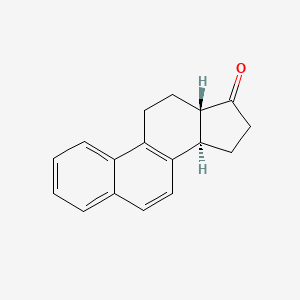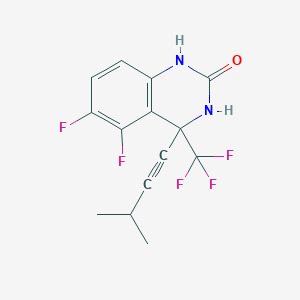
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.
Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.
Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes.
Cell Signaling: Modulates signaling pathways in cells.
Medicine
Anticancer: Potential use in cancer treatment due to its ability to inhibit cell proliferation.
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Key intermediate in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinazolinone: Basic structure without substitutions.
5,6-Difluoro-2(1H)-Quinazolinone: Lacks the alkynyl and trifluoromethyl groups.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: Lacks the difluoro and alkynyl groups.
Uniqueness
The presence of both difluoro and trifluoromethyl groups, along with the alkynyl substitution, makes this compound unique in terms of its chemical reactivity and potential biological activity.
Propiedades
Número CAS |
214287-72-6 |
|---|---|
Fórmula molecular |
C14H11F5N2O |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22) |
Clave InChI |
MDBZEMXWDCNPQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



